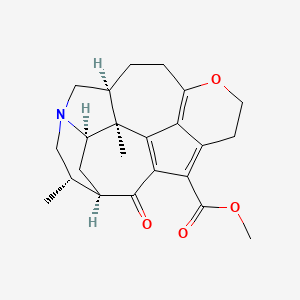

Daphnicyclidin D

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNVJGYTJYNCDT-UHCAAFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of Daphniphyllum Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids exhibit a remarkable diversity of intricate, polycyclic skeletons that have captivated and challenged chemists for decades.[1][2] Their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective properties, make them attractive targets for drug discovery and development.[3] The structural elucidation of these complex molecules is a critical step in understanding their bioactivity and developing synthetic routes for their production. This technical guide provides an in-depth overview of the core analytical techniques and experimental protocols employed in the structural determination of Daphniphyllum alkaloids, with a focus on data presentation, experimental methodologies, and the logical workflows involved.

Core Analytical Techniques

The unambiguous determination of the complex three-dimensional structures of Daphniphyllum alkaloids relies on a combination of modern spectroscopic and crystallographic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-nitrogen framework and relative stereochemistry of Daphniphyllum alkaloids in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Key NMR Experiments:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons, including their multiplicity (splitting patterns) and integration (number of protons).

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating their functional group and hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing vital information for determining the relative stereochemistry of the molecule.

-

The following is a representative protocol for the NMR analysis of a newly isolated Daphniphyllum alkaloid, based on common practices in the field.

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap.

-

Transfer the solution to a high-precision 5 mm NMR tube.

-

-

Data Acquisition:

-

NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D Spectra:

-

¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using proton decoupling to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. DEPT-135 and DEPT-90 experiments are run to differentiate carbon types.

-

-

2D Spectra:

-

Standard pulse programs provided by the spectrometer manufacturer are used for COSY, HSQC, HMBC, and NOESY experiments.

-

Acquisition parameters, such as the number of increments in the indirect dimension, the number of scans per increment, and the mixing time for NOESY, are optimized to obtain high-quality spectra with good resolution and sensitivity.

-

-

-

Data Processing and Analysis:

-

The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal as an internal standard.

-

The 1D and 2D spectra are then analyzed systematically to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of Daphniphyllum alkaloids. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.

Common Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the purified alkaloid (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

The mass spectrometer is operated in positive ion mode to detect protonated molecules.

-

Full scan mass spectra are acquired over a relevant mass range to determine the accurate mass of the molecular ion.

-

For MS/MS analysis, the molecular ion of interest is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. The resulting fragment ions are then mass-analyzed.

-

-

Data Analysis:

-

The accurate mass measurement from the full scan spectrum is used to calculate the elemental composition of the molecular ion using software that considers isotopic abundances.

-

The fragmentation pattern observed in the MS/MS spectrum is analyzed to deduce structural motifs and connectivity within the molecule.

-

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the ultimate method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.

-

Crystallization:

-

Grow single crystals of the purified alkaloid by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step and may require screening of various solvents and conditions.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer in a modern X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, collects a large number of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure. The absolute configuration can often be determined from anomalous dispersion effects, especially when using Cu Kα radiation.

-

Quantitative Data Presentation

The following tables provide representative NMR and crystallographic data for selected Daphniphyllum alkaloids.

Table 1: ¹H and ¹³C NMR Data for Daphmacrodin A in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 193.6 | |

| 2 | 52.0 | 2.86 (m) |

| 3 | 25.8 | |

| 4 | 196.7 | |

| 5 | ||

| 6 | 44.0 | 2.80 (m) |

| 7 | 45.9 | |

| 8 | 117.7 | |

| 9 | 120.5 | |

| 10 | ||

| 11 | 2.63 (m), 2.37 (dd, 18.5, 6.5) | |

| 12 | 25.8 | 2.02 (m), 1.39 (m) |

| 13 | 121.9 | |

| 14 | 112.1 | |

| 15 | 138.0 | |

| 16 | 2.65 (m) | |

| 17 | 66.2 | |

| 18 | 2.42 (m) | |

| 19 | 4.00 (dd, 14.0, 7.5), 3.20 (dd, 14.0, 9.0) | |

| 20 | 18.7 | |

| 21 | 1.69 (s) |

Data adapted from Cao et al., Nat. Prod. Bioprospect. 2013, 3, 29–32.[4]

Table 2: Crystallographic Data for Yuzurimine

| Parameter | Value |

| Empirical formula | C₂₇H₃₇NO₇ |

| Formula weight | 487.58 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 9.5980(3) Å, α = 90°b = 9.7437(2) Å, β = 90°c = 26.0986(6) Å, γ = 90° |

| Volume | 2440.74(11) ų |

| Z | 4 |

| Density (calculated) | 1.326 Mg/m³ |

| Absorption coefficient | 0.100 mm⁻¹ |

| F(000) | 1048 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition for Yuzurimine.

Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the triterpenoid squalene. While the complete enzymatic pathway has not been fully elucidated, biomimetic syntheses and isotopic labeling studies have provided strong evidence for a plausible route.[3][5] The proposed pathway involves a series of complex cyclizations and rearrangements to form the characteristic polycyclic core structures.

The initial steps are thought to involve the oxidative cleavage of squalene to a dialdehyde, followed by condensation with a nitrogen source (e.g., ammonia or an amino acid) and a cascade of intramolecular cyclizations.[5] From a common intermediate, proto-daphniphylline, various skeletal types can be generated through further rearrangements and modifications.

Conclusion

The structural elucidation of Daphniphyllum alkaloids is a complex undertaking that requires the synergistic application of advanced analytical techniques. NMR spectroscopy provides the primary framework and stereochemical information, HRMS confirms the elemental composition and offers fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure. The detailed experimental protocols and data analysis workflows presented in this guide provide a comprehensive overview for researchers and scientists engaged in the study of these fascinating and medicinally important natural products. A thorough understanding of these methods is paramount for the continued exploration of the chemical diversity of the Daphniphyllum genus and the development of new therapeutic agents.

References

- 1. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Spectroscopic Profile of Daphnicyclidin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnicyclidin D, a member of the complex family of Daphniphyllum alkaloids. The information presented herein is intended to serve as a core reference for researchers engaged in the study, synthesis, and application of this natural product.

Introduction

Daphnicyclidin D is a polycyclic alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum humile.[1] Like other members of its class, it possesses a complex and unique molecular architecture that has attracted significant interest from the synthetic and medicinal chemistry communities. The elucidation of its structure and stereochemistry relies heavily on a suite of spectroscopic techniques. This document collates the key spectroscopic data for Daphnicyclidin D and outlines the general experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Daphnicyclidin D. This information is critical for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Daphnicyclidin D. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Daphnicyclidin D

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from the supporting information of the total synthesis publication. |

Table 2: ¹³C NMR Spectroscopic Data for Daphnicyclidin D

| Position | Chemical Shift (δ, ppm) |

| Data sourced from the supporting information of the total synthesis publication. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of Daphnicyclidin D.

Table 3: High-Resolution Mass Spectrometry Data for Daphnicyclidin D

| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |

| ESI+ | [Value] | [Value] | C₂₂H₂₉NO₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for Daphnicyclidin D

| Wavenumber (cm⁻¹) | Assignment |

| [Value] | N-H stretch |

| [Value] | C=O stretch (ketone) |

| [Value] | C=C stretch |

| [Value] | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule, often indicating the presence of chromophores.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Daphnicyclidin D

| Solvent | λmax (nm) |

| Methanol | [Value] |

Experimental Protocols

The following sections detail the general methodologies used for the isolation and spectroscopic analysis of Daphnicyclidin D and related Daphniphyllum alkaloids.

Isolation of Daphnicyclidin D

Daphnicyclidin D is typically isolated from the dried and powdered stems or leaves of Daphniphyllum species. A general procedure involves:

-

Extraction: The plant material is extracted with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH) to a pH of approximately 9-10.

-

Extraction of Alkaloids: The basic aqueous solution is extracted with an organic solvent like chloroform or dichloromethane to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification. This typically includes column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to afford pure Daphnicyclidin D.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as a thin film on a KBr plate or mixed with KBr and pressed into a pellet.

-

UV-Vis Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a UV-transparent solvent such as methanol or ethanol.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Daphnicyclidin D.

Caption: General workflow for the isolation and spectroscopic characterization of Daphnicyclidin D.

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a foundational resource for the study of Daphnicyclidin D. Accurate and comprehensive spectroscopic characterization is essential for confirming the identity and purity of this complex natural product in research and development settings.

References

The Biogenetic Pathway of Daphnicyclidin-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The daphnicyclidin-type alkaloids, a fascinating subgroup of the architecturally complex Daphniphyllum alkaloids, present a significant synthetic and biosynthetic puzzle. Isolated from various Daphniphyllum species, these compounds exhibit a range of biological activities, making them attractive targets for drug discovery. This technical guide provides a comprehensive overview of the current understanding of the biogenetic pathway of daphnicyclidin-type alkaloids, integrating proposed biosynthetic hypotheses with the latest experimental evidence. While the complete pathway remains an active area of research, this document synthesizes available data to offer a detailed picture for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biogenetic Pathway: From Squalene to the Daphnicyclidin Core

The biosynthesis of Daphniphyllum alkaloids is widely believed to originate from the C30 triterpenoid precursor, squalene.[1][2] The prevailing hypothesis, put forth by Heathcock and colleagues, suggests a series of intricate cyclizations and rearrangements to construct the characteristic polycyclic skeletons of these alkaloids.[1][3] While initially proposed for other Daphniphyllum members, this framework provides a logical starting point for understanding the formation of the daphnicyclidin core.

The proposed pathway initiates with the oxidative modification of squalene to a squalene-derived dialdehyde. This intermediate is then thought to undergo a cascade of reactions, including an intramolecular Diels-Alder reaction and a Mannich-type closure, to furnish the foundational pentacyclic structure of many Daphniphyllum alkaloids.[1]

The specific biogenetic route to the daphnicyclidin-type skeleton is hypothesized to diverge from the pathways of other subfamilies through a series of unique bond formations and cleavages. One key proposed transformation involves the cleavage of the C1-C8 bond and the formation of a new C1-C13 bond, potentially proceeding through a cyclopropanol intermediate. This rearrangement would lead to the characteristic carbocyclic framework of daphnicyclidin D.[4]

Experimental Evidence and Methodologies

While the complete biosynthetic pathway to daphnicyclidins is yet to be fully elucidated, recent experimental studies have provided crucial insights, particularly into the early stages of Daphniphyllum alkaloid biosynthesis.

Isotopic Labeling Studies

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of precursors in a biosynthetic pathway. A recent study on Daphniphyllum macropodum provided the first direct experimental evidence for the squalene origin of these alkaloids.[5]

Experimental Protocol: Stable Isotope Labeling in Daphniphyllum macropodum [5]

-

Plant Material and Growth Conditions: Daphniphyllum macropodum seedlings are grown hydroponically to allow for controlled feeding of labeled precursors.

-

Precursor Feeding: The seedlings are fed with ¹³C-labeled precursors, such as [U-¹³C₆]-glucose or [2-¹³C]-mevalonolactone, through the hydroponic medium.

-

Sample Collection and Extraction: After a defined incubation period, various plant tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. The alkaloids are then extracted using a standard acid-base extraction protocol.[2]

-

LC-MS Analysis: The crude alkaloid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of the ¹³C label into different alkaloids.

-

Data Analysis: The isotopic enrichment is calculated by comparing the mass spectra of alkaloids from labeled and unlabeled plants. This allows for the determination of the number of precursor units incorporated into each alkaloid.

Quantitative Data from Isotopic Labeling

The following table summarizes the observed isotope enrichment in different classes of Daphniphyllum alkaloids from a [¹³C₆]-glucose feeding experiment, providing evidence for their biosynthetic relationships.[5]

| Alkaloid Subtype | Average Isotope Proportion (Corrected) |

| C30 Alkaloids | 0.08 |

| C22A Alkaloids | 0.06 |

| C22B Alkaloids | 0.04 |

Data represents the corrected isotope proportion, indicating the level of ¹³C enrichment.

The higher enrichment in C30 alkaloids supports the hypothesis that they are earlier intermediates in the pathway, with the C22 alkaloids being derived from them.[2][5]

Enzymatic Studies: The Search for Key Biocatalysts

The complex cyclizations and rearrangements proposed in the biosynthesis of daphnicyclidin-type alkaloids are undoubtedly enzyme-catalyzed. Recent transcriptomic analysis of D. macropodum has led to the identification and characterization of several terpene synthase enzymes, including triterpene cyclases (TTCs).[6] These enzymes are responsible for the initial cyclization of squalene or its epoxide.

Experimental Protocol: Characterization of Terpene Synthases [6]

-

Transcriptome Sequencing: RNA is extracted from D. macropodum tissues, and deep sequencing is performed to generate a comprehensive transcriptome.

-

Gene Mining: The transcriptome is searched for sequences with homology to known terpene synthases.

-

Gene Synthesis and Cloning: Candidate genes are synthesized and cloned into an expression vector suitable for a heterologous host, such as Nicotiana benthamiana.

-

Heterologous Expression: The expression vectors are introduced into the host plant via Agrobacterium-mediated transformation for transient expression.

-

Metabolite Analysis: The metabolites produced in the engineered host are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.

The characterization of two cycloartenol synthases from D. macropodum represents a significant step forward, confirming the presence of the enzymatic machinery for the initial stages of triterpenoid biosynthesis in this plant.[6] However, the specific enzymes that channel cycloartenol or other triterpene precursors towards the unique daphnicyclidin scaffold remain to be discovered.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

Daphnicyclidin D: A Technical Guide to its Natural Source and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and extraction methodologies for Daphnicyclidin D, a complex polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. This document details the known botanical origins, outlines established extraction and purification protocols, and presents a proposed biosynthetic pathway.

Natural Source of Daphnicyclidin D

Daphnicyclidin D is a naturally occurring alkaloid that has been isolated from plants of the genus Daphniphyllum. The primary botanical sources identified in the scientific literature are:

The stems of these plants have been specifically identified as the plant part containing Daphnicyclidin D.[1][2][3] While other Daphniphyllum species are known to produce a wide array of structurally diverse alkaloids, the presence of Daphnicyclidin D in those species has not been explicitly documented in the reviewed literature.

Quantitative Data on Extraction of Daphniphyllum Alkaloids

While specific quantitative yield data for the extraction of Daphnicyclidin D is not explicitly detailed in the surveyed literature, the following table summarizes typical extraction yields for total alkaloids from Daphniphyllum species, providing a general reference for expected recovery.

| Natural Source Species | Plant Part | Extraction Solvent(s) | Extraction Method | Total Alkaloid Yield (%) | Reference |

| Daphniphyllum macropodum | Leaves | Methanol | Maceration | Not Specified | N/A |

| Daphniphyllum macropodum | Stems | Methanol | Maceration | Not Specified | N/A |

Note: The lack of specific yield for Daphnicyclidin D highlights an area for further quantitative analytical research.

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of Daphnicyclidin D from its natural sources, compiled from standard methodologies for Daphniphyllum alkaloids.

Materials and Equipment

-

Plant Material: Air-dried and powdered stems of Daphniphyllum humile or Daphniphyllum teijsmanni.

-

Solvents: Methanol (MeOH), Chloroform (CHCl₃), n-Hexane, Ethyl Acetate (EtOAc), Hydrochloric Acid (HCl), Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH).

-

Chromatography: Silica gel for column chromatography, preparative Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Apparatus: Soxhlet extractor or large glass percolator, rotary evaporator, pH meter, separatory funnels, chromatography columns.

Extraction of Crude Alkaloids

-

The powdered plant material is subjected to exhaustive extraction with methanol, typically through maceration or Soxhlet extraction for a period of 24-48 hours.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

The residue is then subjected to an acid-base extraction. It is first suspended in a dilute aqueous acid solution (e.g., 2% HCl) and partitioned with a non-polar solvent such as n-hexane or chloroform to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base like sodium carbonate or ammonium hydroxide to a pH of approximately 9-10.

-

The basified solution is then extracted with a non-polar solvent, typically chloroform or ethyl acetate, to transfer the free-base alkaloids into the organic phase.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid mixture.

Isolation and Purification of Daphnicyclidin D

-

The crude alkaloid mixture is subjected to silica gel column chromatography.

-

The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate or chloroform.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Fractions containing compounds with similar TLC profiles to known daphnicyclidins are combined.

-

Further purification of the fractions containing Daphnicyclidin D is achieved through repeated column chromatography or preparative TLC.

-

Final purification is often accomplished using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase (C18) column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifying agent like trifluoroacetic acid.

-

The purity of the isolated Daphnicyclidin D is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

Visualized Workflows and Pathways

Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of Daphnicyclidin D.

Proposed Biosynthetic Relationship

The biosynthesis of the structurally complex Daphniphyllum alkaloids is an area of active research. A plausible biosynthetic pathway is hypothesized to originate from squalene.

Caption: Proposed biosynthetic pathway leading to Daphnicyclidin D.

References

The Chemical Biology of Daphnicyclidins: A Technical Guide for Researchers

An Exploration of the Intricate Chemical Properties and Biological Activities of a Unique Class of Daphniphyllum Alkaloids

The daphnicyclidin class of alkaloids, isolated from various species of the Daphniphyllum genus, represents a fascinating and structurally complex family of natural products.[1][2] Characterized by a unique pentafulvene motif embedded within a rigid, polycyclic framework, these compounds have garnered significant attention from the scientific community for their challenging synthesis and potential as novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and biological activities of the daphnicyclidin class, with a focus on quantitative data, experimental methodologies, and the molecular pathways they influence.

Core Chemical Structure and Properties

Daphnicyclidins are a subgroup of the broader Daphniphyllum alkaloids, distinguished by their intricate and often cage-like architectures.[1][2] The defining feature of this class is a pentafulvene moiety, a five-membered ring with an exocyclic double bond, which is integrated into a larger, fused ring system. The complexity of their structures, which can be hexa- or pentacyclic, has made them formidable targets for total synthesis, pushing the boundaries of modern synthetic organic chemistry.[3][4][5][6]

Quantitative Spectroscopic Data

The structural elucidation of daphnicyclidins relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] Below are tabulated ¹H and ¹³C NMR data for representative members of the daphnicyclidin class.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Daphmacrodins A and B [9]

| Position | Daphmacrodin A | Daphmacrodin B |

| 2 | 2.86 (m) | 2.48 (m) |

| 4 | - | 3.53 (br. s) |

| 6 | 2.80 (m) | 2.48 (m) |

| 7 | 2.63 (m); 2.37 (dd, 18.5, 6.5) | 2.50 (m); 2.37 (m) |

| 8 | 2.02 (m); 1.39 (m) | 1.99 (m); 1.64 (q, 13.0) |

| 11 | 2.65 (m) | 3.01 (m); 2.54 (m) |

| 12 | 2.42 (m) | 2.23 (m) |

| 16 | 4.00 (dd, 14.0, 7.5); 3.20 (dd, 14.0, 9.0) | 3.16 (m) |

| 17 | 1.69 (s) | 1.36 (s) |

| 18 | 2.42 (m) | 2.23 (m) |

| 19 | 4.00 (dd, 14.0, 7.5); 3.20 (dd, 14.0, 9.0) | 3.16 (m) |

| 21 | 1.69 (s) | 1.36 (s) |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Daphmacrodins A and B [9]

| Position | Daphmacrodin A | Daphmacrodin B |

| 1 | 193.6 | 194.6 |

| 2 | 52.0 | 47.1 |

| 3 | 196.7 | 66.4 |

| 4 | 44.0 | 47.6 |

| 5 | 66.2 | 65.8 |

| 6 | 44.0 | 47.6 |

| 7 | 42.1 | 42.1 |

| 8 | 25.8 | 25.8 |

| 9 | 121.9 | 122.5 |

| 10 | 138.0 | 139.1 |

| 11 | 42.1 | 42.1 |

| 12 | 25.8 | 25.8 |

| 13 | 121.9 | 122.5 |

| 14 | 138.0 | 139.1 |

| 15 | 138.0 | 139.1 |

| 16 | 66.2 | 65.8 |

| 17 | 66.2 | 65.8 |

| 18 | 25.8 | 25.8 |

| 19 | 66.2 | 65.8 |

| 20 | 21.0 | 21.0 |

| 21 | 21.0 | 21.0 |

| 22 | 14.0 | 14.0 |

Biological Activities and Cytotoxicity

Several members of the daphnicyclidin class have exhibited notable biological activities, including cytotoxicity against various cancer cell lines. This has spurred interest in their potential as anticancer agents.

Table 3: Cytotoxicity of Daphnicyclidin-type Alkaloids (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | [7] |

Experimental Protocols

Isolation of Daphnicyclidins

The general procedure for the isolation of daphnicyclidins from Daphniphyllum species involves the extraction of the plant material (e.g., stems, leaves) with organic solvents, followed by a series of chromatographic separations.

Workflow for the Isolation of Daphnicyclidins

Caption: General workflow for the isolation of daphnicyclidins.

A detailed experimental protocol for the isolation of daphnicyclidins J and K from the stems of Daphniphyllum humile as described in the literature involves the following key steps[10]:

-

Extraction: The dried and powdered stems of D. humile are extracted with methanol at room temperature.

-

Solvent Partitioning: The methanol extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the alkaloids, is further processed.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the components into several fractions.

-

Preparative HPLC: The fractions containing the daphnicyclidins are further purified by repeated preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column to yield the pure compounds.

Total Synthesis of Daphnicyclidin A

The total synthesis of daphnicyclidin A is a significant challenge that has been approached by several research groups. A common strategy involves the construction of the complex polycyclic core through a series of intricate chemical reactions.

Retrosynthetic Analysis of Daphnicyclidin A

Caption: A simplified retrosynthetic analysis of daphnicyclidin A.

One of the key challenges in the synthesis of daphnicyclidin A is the construction of the ABC tricyclic system. A representative synthetic approach is outlined below[6]:

-

Formation of a Substituted Pyrrolidine: The synthesis often begins with the construction of a highly substituted pyrrolidine ring, which forms the core of the C ring.

-

Annulation of the B Ring: A piperidine ring (B ring) is then fused to the pyrrolidine core.

-

Construction of the A Ring: The seven-membered A ring, a cycloheptanone, is constructed onto the BC ring system.

-

Formation of the DE Rings and Pentafulvene Moiety: The final stages of the synthesis involve the formation of the DE ring system and the characteristic pentafulvene.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of most daphnicyclidins are still under investigation, evidence suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis, or programmed cell death.[11][12] Apoptosis is a tightly regulated cellular process that plays a critical role in development and tissue homeostasis. Its dysregulation is a hallmark of cancer.

There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the specific pathway activated by daphnicyclidins has not been fully elucidated, a general model for chemically induced apoptosis is presented below.

Generalized Apoptotic Signaling Pathway

Caption: A generalized intrinsic pathway of apoptosis.

It is hypothesized that daphnicyclidins may induce cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[13] This, in turn, can trigger the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to the dismantling of the cell.

Further research is needed to identify the specific molecular targets of daphnicyclidins and to fully elucidate the signaling pathways through which they exert their biological effects. Such studies will be crucial for the future development of these unique natural products as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of the ABC Tricyclic System of Daphnicyclidin A. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 12. Apoptosis as a mechanism of cell death induced by different chemotherapeutic drugs in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

Preliminary Bioactivity Screening of Daphniphyllum Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary bioactivity screening of extracts from plants of the Daphniphyllum genus, a source of structurally diverse and biologically active alkaloids. The information presented herein is intended to serve as a technical resource for researchers engaged in the exploration of natural products for potential therapeutic applications.

Introduction to Daphniphyllum Alkaloids

The genus Daphniphyllum is renowned for producing a unique class of polycyclic alkaloids, which have demonstrated a wide spectrum of biological activities. These activities include cytotoxic, antioxidant, antimicrobial, and anti-inflammatory effects, making them promising candidates for drug discovery and development. This guide details the common preliminary screening assays used to identify and quantify these bioactivities, provides structured data from various studies, and outlines the experimental protocols for key assays.

Data Presentation: Summary of Bioactivities

The following tables summarize the quantitative data from various studies on the bioactivity of Daphniphyllum extracts and their isolated alkaloids.

Antioxidant Activity

The antioxidant potential of Daphniphyllum extracts is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.

| Plant Species | Extract Type | DPPH Scavenging Activity (% at 1000 µg/ml) | Reference |

| Daphniphyllum chartaceum | Diethyl ether | 32.78 ± 0.11 | [1][2] |

| Daphniphyllum chartaceum | Methanol | - | [1][2] |

| Daphniphyllum chartaceum | Chloroform | - | [1][2] |

| Daphniphyllum himalense | Diethyl ether | Highest among tested extracts | [3] |

| Daphniphyllum himalense | Methanol | - | [3] |

| Daphniphyllum himalense | Chloroform | - | [3] |

Note: Specific IC50 values were not consistently provided in the summarized literature for all extracts; therefore, percentage inhibition at a specific concentration is presented where available.

Antimicrobial Activity

The antimicrobial properties of Daphniphyllum extracts are typically assessed by measuring the zone of inhibition against various bacterial strains using the agar well diffusion method.

| Plant Species | Extract Type | Test Microorganism | Zone of Inhibition (mm) | Reference |

| Daphniphyllum himalense | Chloroform | Pseudomonas mallei MTCC 7300 | - | [3] |

| Daphniphyllum himalense | Chloroform | Pseudomonas aeruginosa MTCC 424 | - | [3] |

| Daphniphyllum himalense | Chloroform | Staphylococcus aureus | - | [3] |

| Daphniphyllum himalense | Chloroform | Bacillus subtilis | - | [3] |

| Daphniphyllum himalense | Methanol | Escherichia coli | - | [3] |

Note: The available literature mentions activity but does not consistently provide specific zone of inhibition measurements in millimeters in a comparative table.

Cytotoxic Activity

The cytotoxic effects of isolated Daphniphyllum alkaloids against various cancer cell lines are commonly determined using the MTT assay, with results expressed as IC50 values.

| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Daphmacrimine K | - | Induces lysosomal biogenesis and promotes autophagic flux | [4] |

| Unnamed Calycindaphine Alkaloids | - | Showed significant NF-κB transcriptional inhibitory activity at 50 µM | [5][6] |

| Unnamed Calycindaphine Alkaloids | HepG2 | Exhibited significant TGF-β inhibitory activity | [5][6] |

| Unnamed Calycindaphine Alkaloids | HEK293 | Induced autophagic puncta and mediated LC3-II conversion | [5][6] |

Experimental Protocols

Detailed methodologies for the key bioactivity screening assays are provided below.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Daphniphyllum extract

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Extract Solutions: Prepare a stock solution of the Daphniphyllum extract in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of each extract dilution to the wells.

-

Add the DPPH solution to each well.

-

A control well should contain methanol and the DPPH solution.

-

A blank well should contain methanol and the extract solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the extract concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of plant extracts by measuring the diameter of the zone of growth inhibition around a well containing the extract.

Materials:

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Daphniphyllum extract

-

Sterile cork borer

-

Incubator

Procedure:

-

Preparation of Agar Plates: Pour molten sterile agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test bacterium evenly over the surface of the agar plate.

-

Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.

-

Application of Extract: Add a defined volume of the Daphniphyllum extract solution to each well. A control well should contain the solvent used to dissolve the extract.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

MTT Assay for Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Daphniphyllum extract or isolated alkaloid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the Daphniphyllum extract or alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain cells treated with the vehicle (solvent) only.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value is determined by plotting the percentage of viability against the concentration of the test substance.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by Daphniphyllum alkaloids.

Experimental Workflows

Signaling Pathways

Certain alkaloids isolated from Daphniphyllum calycinum have been shown to modulate key cellular signaling pathways, including NF-κB, TGF-β, and autophagy.[5][6]

Some calycindaphine alkaloids have demonstrated significant inhibitory activity on the NF-κB transcriptional pathway.[5][6] This pathway is a crucial regulator of inflammation and cell survival.

Certain calycindaphine alkaloids have been observed to exhibit significant inhibitory activity on the TGF-β signaling pathway in HepG2 cells.[5][6] This pathway is involved in cell growth, differentiation, and apoptosis.

Several Daphniphyllum alkaloids, including certain calycindaphines and daphmacrimine K, have been found to induce autophagy, a cellular process of degradation and recycling of cellular components.[4][5][6]

Conclusion

The preliminary bioactivity screening of Daphniphyllum extracts reveals a rich source of compounds with significant antioxidant, antimicrobial, and cytotoxic potential. The modulation of critical signaling pathways such as NF-κB, TGF-β, and autophagy by isolated alkaloids underscores their therapeutic promise. This guide provides a foundational framework for researchers to design and execute further investigations into the pharmacological properties of these fascinating natural products, with the ultimate goal of developing novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Daphniphyllum Alkaloid Family: From Core Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1] These evergreen trees and shrubs, found predominantly in East and Southeast Asia, have been utilized in traditional medicine for various purposes.[2] The intricate polycyclic architectures of these alkaloids, often featuring unique nitrogen-containing ring systems, have captivated chemists and pharmacologists alike, driving extensive research into their synthesis and biological activities.[1][2] This guide provides a comprehensive overview of the Daphniphyllum alkaloid family, focusing on their chemical diversity, biosynthesis, and pharmacological properties, with a particular emphasis on their potential for drug development.

Chemical Diversity and Classification

The structural diversity of Daphniphyllum alkaloids is remarkable, with skeletons ranging from relatively simple to highly complex fused ring systems.[3] Based on their carbon skeletons, they are broadly classified into several types, with prominent examples including daphniphylline, yuzurimine, and daphnilactone.[3] This structural variety arises from intricate biosynthetic pathways and rearrangements, leading to a wide array of unique chemical entities with distinct stereochemical complexities.

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the mevalonate pathway, with squalene serving as a key precursor.[4] Through a series of complex cyclization and rearrangement reactions, the characteristic polycyclic core structures are assembled. While the precise enzymatic machinery is still under investigation, proposed biosynthetic pathways provide a framework for understanding the origin of their structural diversity.

Pharmacological Activities and Therapeutic Potential

Daphniphyllum alkaloids have demonstrated a broad spectrum of biological activities, highlighting their potential as lead compounds for drug discovery. The most extensively studied activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and antiviral properties.

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids have exhibited potent cytotoxic effects against a range of human cancer cell lines. This activity is a key area of interest for the development of novel anticancer agents. The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Daphnezomine W | HeLa (Cervical Cancer) | MTT | 16.0 µg/mL | [5] |

| Daphnioldhanol A | HeLa (Cervical Cancer) | MTT | 31.9 | [6] |

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids. This table summarizes the half-maximal inhibitory concentration (IC50) values of representative Daphniphyllum alkaloids against various cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Several Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Antiviral Activity

Preliminary studies have indicated that some Daphniphyllum alkaloids may possess antiviral activity. For instance, certain compounds have shown inhibitory effects against the human immunodeficiency virus (HIV). This area of research is still emerging but holds promise for the development of new antiviral therapies.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant capacity of Daphniphyllum alkaloids can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being the most common.

DPPH Assay Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7][8]

ABTS Assay Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a blue-green color. Antioxidants that can donate an electron to the ABTS•+ radical cause a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.[7][9]

General Procedure:

-

Radical Solution Preparation: A fresh solution of the DPPH or ABTS radical is prepared.

-

Sample Reaction: The Daphniphyllum alkaloid is mixed with the radical solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance is measured at the respective wavelength.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the radicals) is determined.

Vasorelaxant Activity Assay

The vasorelaxant effects of Daphniphyllum alkaloids can be assessed using isolated arterial rings, typically from rats.

Principle: The ability of a compound to relax a pre-contracted arterial ring is measured. This can indicate an effect on the vascular endothelium or smooth muscle cells.

Procedure:

-

Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of connective tissue, and cut into rings.[10][11]

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.[10][11]

-

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or potassium chloride.[11]

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the Daphniphyllum alkaloid are added to the bath.

-

Tension Measurement: The changes in isometric tension are recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated. To investigate the mechanism, experiments can be repeated in the presence of specific inhibitors (e.g., L-NAME to block nitric oxide synthase) or in endothelium-denuded rings.[10]

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of some Daphniphyllum alkaloids are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases. Inhibition of this pathway by Daphniphyllum alkaloids can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Induction of Apoptosis

The cytotoxic activity of many Daphniphyllum alkaloids is mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that Daphniphyllum alkaloids can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, and activate executioner caspases like caspase-3.[12][13][14]

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a rich source of structurally diverse and biologically active natural products. Their potent cytotoxic and anti-inflammatory activities, coupled with emerging evidence of other therapeutic properties, make them a compelling family of compounds for drug discovery and development. Further research is warranted to fully elucidate their mechanisms of action, identify specific molecular targets, and optimize their pharmacological profiles through medicinal chemistry efforts. The continued exploration of this fascinating class of natural products holds significant promise for the development of new and effective therapies for a range of human diseases.

References

- 1. Assay for DPPH and ABTS radical scavenging [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Vasorelaxant Mechanism of Herbal Extracts from Mentha suaveolens, Conyza canadensis, Teucrium polium and Salvia verbenaca in the Aorta of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.xoc.uam.mx [www2.xoc.uam.mx]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Web of Daphnicyclidins: A Technical Guide to the Relationships and Core Chemistry of Daphnicyclidin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1] These complex molecules have garnered significant attention from the scientific community due to their unique polycyclic architectures and a range of promising biological activities, including cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects.[1][2] Within this extensive family, the daphnicyclidins represent a distinct subgroup characterized by a unique pentafulvene structural motif.[3] This in-depth guide focuses on Daphnicyclidin D, exploring its structural, synthetic, and biosynthetic relationships with other members of the daphnicyclidin class and the broader Daphniphyllum family.

Structural Classification and Relationship of Daphnicyclidin D

Daphnicyclidin D belongs to the daphnicyclidin-type subclass of Daphniphyllum alkaloids. The members of this subclass, which include Daphnicyclidin A-H, J, and K, share a common intricate, fused-ring system.[4][5] The structural relationships between these compounds are often subtle, involving variations in oxidation patterns, stereochemistry, and substituent groups. These structural nuances can be elucidated through detailed spectroscopic analysis and, in some cases, established through chemical correlation. A notable example is the confirmation of the absolute stereochemistry of Daphnicyclidin J through its chemical correlation to the known Daphnicyclidin D.[5]

The biosynthetic pathways of Daphniphyllum alkaloids are believed to originate from a squalene-like intermediate.[6] It is proposed that the daphnicyclidin D-type alkaloids are biosynthetically linked to other major subclasses, including the calyciphylline A-type and daphnilongeranin A-type alkaloids, through a complex network of enzymatic transformations.[7] This intricate biosynthetic web highlights the close structural and chemical relationships between these seemingly disparate alkaloid subtypes.

Quantitative Biological Activity of Daphnicyclidins

While the broader class of Daphniphyllum alkaloids has been reported to possess cytotoxic properties, specific quantitative data for many individual compounds, including Daphnicyclidin D, remains limited in the public domain. However, preliminary biological assays on the initially isolated daphnicyclidins (A-H) have shown moderate cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, with IC50 values ranging from 0.8 to 10 μM.[8] More recent studies on other related Daphniphyllum alkaloids have provided more specific data, which can serve as a point of comparison. For instance, daphnezomine W, a daphnezomine L-type alkaloid, exhibited an IC50 of 16.0 µg/mL against the HeLa cell line, while daphnioldhanol A, a secodaphnane-type alkaloid, showed an IC50 of 31.9 μM against the same cell line.[9][10]

For comparative purposes, the available cytotoxicity data for some Daphniphyllum alkaloids is summarized in the table below. It is important to note the different units and cell lines used in these studies, which makes direct comparison challenging.

| Compound | Alkaloid Type | Cell Line | IC50 Value |

| Daphnicyclidins A-H | Daphnicyclidin | Murine lymphoma L1210, Human epidermoid carcinoma KB | 0.8 - 10 µM |

| Daphnezomine W | Daphnezomine L | HeLa | 16.0 µg/mL |

| Daphnioldhanol A | Secodaphnane | HeLa | 31.9 µM |

Experimental Protocols

General Protocol for Cytotoxicity Testing (MTT Assay)

The following is a generalized protocol for determining the in vitro cytotoxicity of daphnicyclidins using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

1. Cell Culture and Plating:

-

Human cancer cell lines (e.g., HeLa, KB, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of the test compound (e.g., Daphnicyclidin D) is prepared in a suitable solvent (e.g., DMSO).

-

A series of dilutions of the test compound are prepared in culture medium.

-

The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to each well. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

-

The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Relationships: Biosynthetic and Synthetic Pathways

The intricate relationships between Daphnicyclidin D and its congeners can be effectively visualized through pathway diagrams. The following diagrams, rendered using the DOT language, illustrate the proposed biosynthetic connections and a generalized synthetic workflow for accessing the core structures of daphnicyclidin-type alkaloids.

Caption: Proposed biosynthetic relationship of Daphnicyclidin D-type alkaloids.

Caption: Generalized synthetic workflow for daphnicyclidin-type alkaloids.

Conclusion

Daphnicyclidin D and its related alkaloids represent a fascinating and challenging area of natural product chemistry. Their complex structures and potential biological activities continue to inspire synthetic chemists and pharmacologists alike. While a complete picture of their biological function and mechanism of action is still emerging, the intricate web of their biosynthetic and synthetic relationships provides a rich field for further scientific exploration. The development of robust synthetic routes will be crucial for enabling more detailed biological studies and unlocking the full therapeutic potential of this unique class of molecules. Further research is needed to isolate and characterize more daphnicyclidins, to elucidate their specific biological targets and signaling pathways, and to develop more efficient and scalable synthetic strategies.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Atoms: A Technical Guide to the Stereochemistry of Fused Hexa- and Pentacyclic Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Fused hexa- and pentacyclic alkaloids represent a class of natural products with immense structural complexity and significant therapeutic potential. Their rigid, three-dimensional frameworks, rich in stereogenic centers, give rise to a fascinating array of stereoisomers, each potentially possessing distinct biological activities. Understanding and controlling the stereochemistry of these molecules is therefore paramount in the fields of organic synthesis, medicinal chemistry, and drug development. This technical guide provides an in-depth exploration of the stereochemical intricacies of these alkaloids, focusing on their synthesis, characterization, and biological implications.

I. Stereoselective Synthesis: Mastering the Three-Dimensional Architecture

The construction of fused hexa- and pentacyclic alkaloids with precise stereochemical control is a formidable challenge that has spurred the development of elegant and innovative synthetic strategies. Asymmetric synthesis, in particular, plays a pivotal role in accessing enantiomerically pure alkaloids, which is often crucial for their desired therapeutic effects.

Key Stereocontrolling Reactions:

Several powerful synthetic methodologies are routinely employed to establish the key stereocenters in these complex molecules. These include:

-

Pictet-Spengler Reaction: This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone is a cornerstone in the synthesis of many isoquinoline and indole alkaloids. The stereochemical outcome of this reaction can often be influenced by the nature of the reactants and the reaction conditions, and diastereoselective variants have been developed.[1][2][3]

-

Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction is a powerful tool for the construction of polycyclic systems, forming two rings and up to four new stereocenters in a single step. The stereoselectivity of the IMDA reaction is often highly predictable, governed by the geometry of the transition state.[4][5][6]

-

Asymmetric Michael/Aldol Cascades: These tandem reactions allow for the rapid and stereocontrolled construction of complex cyclic systems. The use of chiral catalysts or auxiliaries can direct the formation of specific stereoisomers with high enantioselectivity.[7][8]

Case Study: Enantioselective Total Synthesis of (+)-Tronocarpine

The total synthesis of the pentacyclic indole alkaloid (+)-tronocarpine provides an excellent example of modern stereoselective synthesis.[5][7][8][9][10][11] A key step in the synthesis is a catalytic asymmetric Michael/aldol cascade reaction to construct the chiral aza-[3.3.1]-bridged bicyclic core. This reaction proceeds with high diastereoselectivity and enantioselectivity, establishing the crucial stereochemistry of the molecule. The synthesis of enantiomerically pure (+)-tronocarpine was achieved in a 20-step longest linear sequence starting from tryptamine.[7]

II. Elucidation of Stereochemistry: Unraveling the Molecular Geometry

Determining the absolute and relative stereochemistry of these complex alkaloids is a critical aspect of their characterization. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for determining the connectivity and relative stereochemistry of the molecule.[2][9] The magnitudes of coupling constants and the observation of Nuclear Overhauser Effects (NOEs) provide crucial information about the spatial proximity of different protons.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.[12][13][14]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[10][15][16][17][18][19] This is essential for assessing the success of an asymmetric synthesis.

III. Quantitative Stereochemical Data

The following tables summarize key quantitative stereochemical data from the synthesis of selected fused hexa- and pentacyclic alkaloids.

| Alkaloid/Intermediate | Synthetic Step | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Specific Rotation ([α]D) | Reference |

| (+)-Tronocarpine | Asymmetric Michael/Aldol Cascade | >20:1 | 98% | +135.8 (c 0.5, CHCl3) | [7][8] |

| (-)-Lundurine A | Simmons-Smith Cyclopropanation | >20:1 | >99% | -110.2 (c 0.1, CHCl3) | [20] |

| (+)-Ambiguine G | Diastereoselective Vinylation | >20:1 | >99% (from chiral pool) | +85.0 (c 0.1, CHCl3) | [21][22][23][24][25] |

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis and characterization of fused hexa- and pentacyclic alkaloids.

General Procedure for the Pictet-Spengler Reaction[1]

To a solution of the tryptophan derivative (1.0 eq.) and 3 Å molecular sieves in anhydrous dichloromethane (DCM) under a nitrogen atmosphere is added a solution of the aldehyde (1.25 eq.) in anhydrous DCM at 0 °C. The resulting mixture is stirred at room temperature for 15 hours. The reaction mixture is then cooled, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.

General Procedure for the Intramolecular Diels-Alder Reaction[29]

A solution of the diene-dienophile precursor in a suitable solvent (e.g., toluene, xylene) is heated under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cycloadduct.

General Procedure for Chiral HPLC Analysis[20]

Enantiomeric excess is determined by chiral HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD). A suitable mobile phase, typically a mixture of hexanes and isopropanol, is used for elution. The enantiomers are detected by UV absorbance at an appropriate wavelength. The retention times of the two enantiomers are compared to those of a racemic standard.

V. Signaling Pathways and Biological Implications